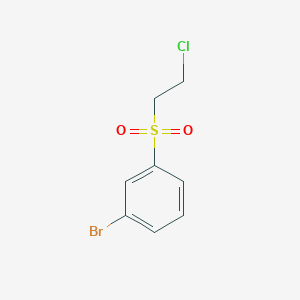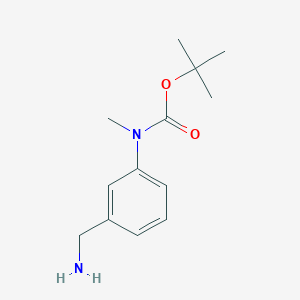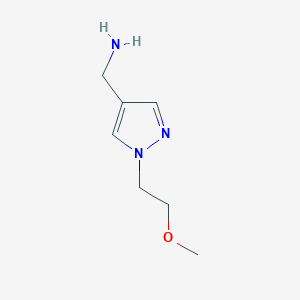
2-(Pyrrolidin-3-yl)-1,3-benzoxazole
Descripción general
Descripción
“2-(Pyrrolidin-3-yl)-1,3-benzoxazole” is a compound that contains a benzoxazole ring and a pyrrolidine ring. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring. Pyrrolidines, on the other hand, are saturated heterocyclic compounds containing a four-membered ring with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yl)-1,3-benzoxazole” would be characterized by the presence of a benzoxazole ring and a pyrrolidine ring. The benzoxazole ring is aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Benzoxazoles : A novel method for synthesizing benzoxazoles, including 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, is described. It involves a pyrrolidine catalyzed [4 + 1] annulation reaction, demonstrating a unique approach to creating these compounds in high yields (Song et al., 2013).
Biological and Medicinal Chemistry
Inhibitors of Vascular Endothelial Growth Factor Receptor-2
: Research on benzoxazole derivatives, which include 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, shows that these compounds can be potent inhibitors of VEGFR-2 kinase activity. This indicates potential therapeutic applications in oncology (Borzilleri et al., 2006).
Privileged Scaffold in Medicinal Chemistry
: Benzoxazoles are recognized for their capacity to mimic phenol or catechol in a metabolically stable template, making them valuable in medicinal chemistry. This includes applications in designing analgesic, anti-inflammatory, antipsychotic, and neuroprotective compounds (Poupaert et al., 2005).
Gold(III) Complexes with Anticancer Properties
: Studies on gold(III) derivatives of 2-substituted pyridines, related to 2-(Pyrrolidin-3-yl)-1,3-benzoxazole, reveal promising cytotoxic properties against certain cancer cell lines, suggesting potential use in cancer treatment (Maiore et al., 2012).
Pharmacology
- Toll-Like Receptor Inhibitors : Research indicates that derivatives of benzoxazole can act as inhibitors of Toll-like receptors 7 and 9. This has implications in treating autoimmune diseases like lupus (Lamphier et al., 2014).
Chemistry and Material Science
- Corrosion Inhibitors : Studies show that certain triazole derivatives, closely related to benzoxazoles, are effective as corrosion inhibitors for mild steel in acidic mediums. This highlights their potential use in material protection and preservation (Ma et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyrrolidin-3-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQZNLFYFBJNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-amine](/img/structure/B1529264.png)
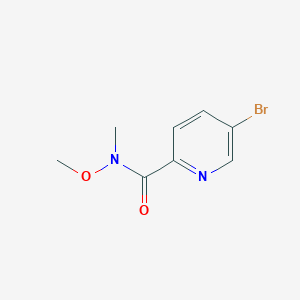

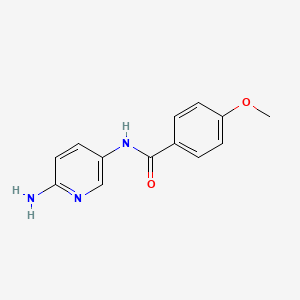

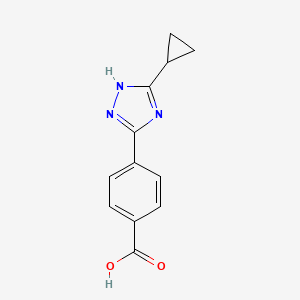
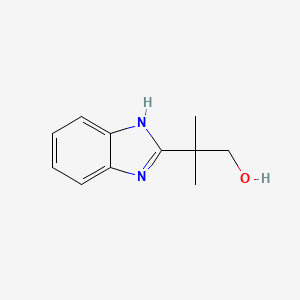
![1-{4-[(1,3-Thiazol-5-ylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1529275.png)
